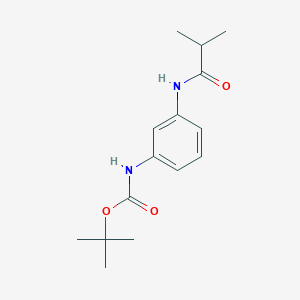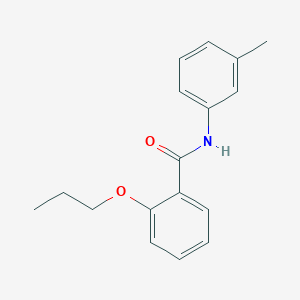![molecular formula C19H23N3O2 B268789 N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268789.png)
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied for its potential applications in various fields of scientific research.
Mécanisme D'action
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide acts as a TSPO ligand by binding to a specific site on the protein located on the outer mitochondrial membrane. The binding of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide to TSPO has been shown to modulate various cellular processes, such as calcium signaling, oxidative stress, and apoptosis. The exact mechanism of action of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide is still not fully understood, and further research is needed to elucidate its molecular targets and downstream signaling pathways.
Biochemical and Physiological Effects:
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been found to attenuate neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has also been shown to inhibit tumor growth and metastasis in various cancer models. However, the exact mechanisms underlying these effects are still not fully understood, and further research is needed to determine the therapeutic potential of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide in these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has several advantages as a research tool, such as its high affinity and specificity for TSPO, its non-invasive imaging capabilities, and its ability to modulate various cellular processes. However, there are also some limitations to its use in lab experiments, such as its relatively short half-life, its potential toxicity at high doses, and the lack of standardized protocols for its synthesis and use.
Orientations Futures
There are several potential future directions for research on N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide. One area of interest is the development of more potent and selective TSPO ligands with longer half-lives and fewer side effects. Another area of interest is the use of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide as a therapeutic agent in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer. Additionally, further research is needed to elucidate the molecular targets and downstream signaling pathways of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide, as well as its potential interactions with other cellular proteins and pathways.
Méthodes De Synthèse
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoyl chloride with dipropylamine, followed by the reaction of the resulting amide with isonicotinic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been widely used as a radioligand for TSPO imaging in various preclinical and clinical studies. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, and its expression has been found to be upregulated in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer. N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been shown to selectively bind to TSPO with high affinity, making it a useful tool for the non-invasive imaging of TSPO expression in vivo using positron emission tomography (PET).
Propriétés
Nom du produit |
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide |
|---|---|
Formule moléculaire |
C19H23N3O2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[4-(dipropylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-3-13-22(14-4-2)19(24)16-5-7-17(8-6-16)21-18(23)15-9-11-20-12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Clé InChI |
DSGPQKGZGKVXLX-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
SMILES canonique |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)

![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)

![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)
methanone](/img/structure/B268721.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)

![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)
